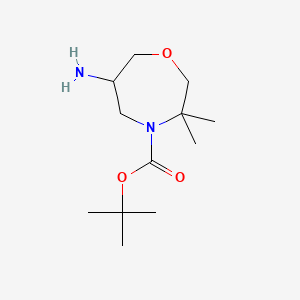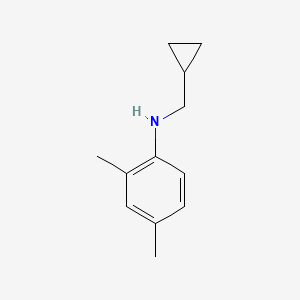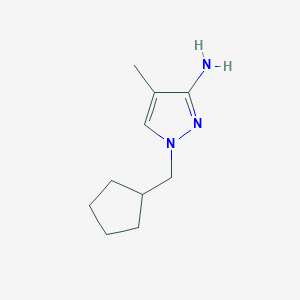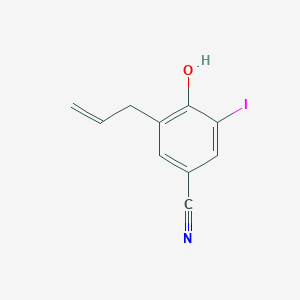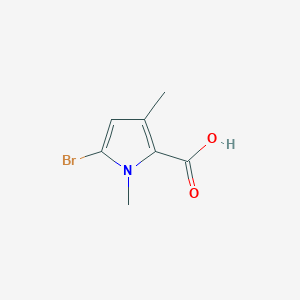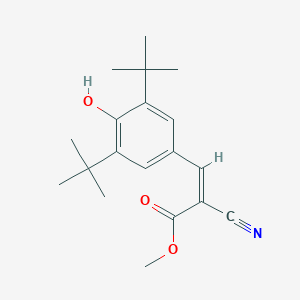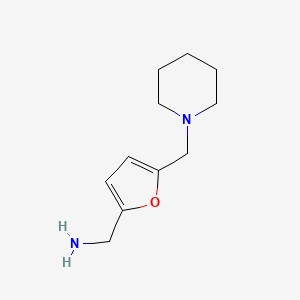
(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine: is an organic compound that features a furan ring substituted with a piperidin-1-ylmethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a piperidin-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and bases like sodium hydride.
Major Products
Oxidation: Products may include furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives are common products.
Substitution: Various substituted amines and other derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-(Morpholin-4-ylmethyl)furan-2-yl)methanamine
- (5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanamine
Uniqueness
(5-(Piperidin-1-ylmethyl)furan-2-yl)methanamine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[5-(piperidin-1-ylmethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18N2O/c12-8-10-4-5-11(14-10)9-13-6-2-1-3-7-13/h4-5H,1-3,6-9,12H2 |
InChI Key |
QVCOLMZLKKGQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


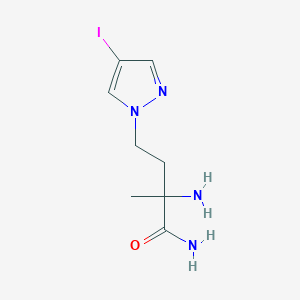
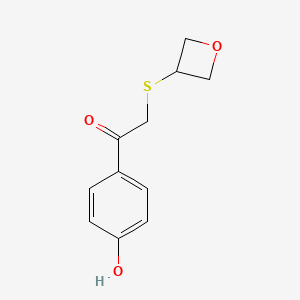
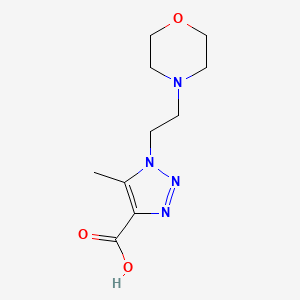


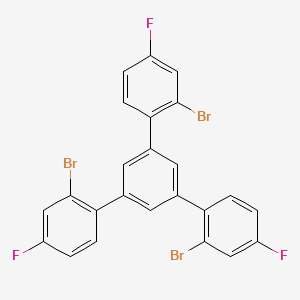
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
